molecular formula C33H41ClN8O2 B608205 JND3229

JND3229

货号: B608205
分子量: 617.2 g/mol
InChI 键: WVLWGBZNXIVAKC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

JND3229 通过可逆抑制 EGFR C797S 突变发挥作用。它与 EGFR 的突变形式结合,阻止其活化以及随后导致细胞增殖和存活的信号通路。 这种抑制导致表达 EGFR 突变的癌细胞发生凋亡和细胞周期停滞

准备方法

JND3229 的制备涉及嘧啶并嘧啶酮衍生物的合成。 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保以高纯度和高产率形成化合物 。 this compound 的工业生产方法尚未广泛记录,但它们可能遵循类似的合成路线,并针对大规模生产进行优化。

化学反应分析

JND3229 经历了几种类型的化学反应,包括:

    氧化: this compound 在特定条件下可以被氧化,形成各种氧化衍生物。

    还原: 该化合物可以被还原,形成不同的还原产物。

    取代: this compound 可以发生取代反应,其中分子上的特定取代基被其他官能团取代。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及促进取代反应的各种催化剂。 这些反应形成的主要产物取决于所用试剂和条件

科学研究应用

JND3229 具有广泛的科学研究应用,包括:

相似化合物的比较

JND3229 在 EGFR 抑制剂中是独特的,因为它能够克服由 EGFR C797S 突变引起的耐药性。类似的化合物包括:

    奥希替尼: 第三代 EGFR 抑制剂,对 T790M 突变有效,但对 C797S 突变无效。

    吉非替尼: 第一代 EGFR 抑制剂,对 EGFR 突变有活性,但对耐药突变的疗效有限。

    厄洛替尼: 另一种第一代 EGFR 抑制剂,具有与吉非替尼类似的局限性。

This compound 由于其对 EGFR C797S 突变的高度效力和特异性而脱颖而出,使其成为癌症研究和潜在治疗应用中的宝贵工具

属性

IUPAC Name

N-[4-[3-(2-chlorophenyl)-7-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]cyclohexyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41ClN8O2/c1-4-30(43)36-24-9-12-26(13-10-24)42-31-23(21-41(33(42)44)29-8-6-5-7-27(29)34)20-35-32(38-31)37-25-11-14-28(22(2)19-25)40-17-15-39(3)16-18-40/h5-8,11,14,19-20,24,26H,4,9-10,12-13,15-18,21H2,1-3H3,(H,36,43)(H,35,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLWGBZNXIVAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC(CC1)N2C3=NC(=NC=C3CN(C2=O)C4=CC=CC=C4Cl)NC5=CC(=C(C=C5)N6CCN(CC6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41ClN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JND3229
Reactant of Route 2
Reactant of Route 2
JND3229
Reactant of Route 3
Reactant of Route 3
JND3229
Reactant of Route 4
Reactant of Route 4
JND3229
Reactant of Route 5
Reactant of Route 5
JND3229
Reactant of Route 6
JND3229
Customer
Q & A

Q1: How does JND3229 interact with its target, EGFRC797S, and what are the downstream effects?

A1: this compound acts as a potent inhibitor of the EGFRC797S mutant. [] While the abstract doesn't explicitly detail the downstream effects, inhibiting EGFRC797S is expected to block downstream signaling pathways involved in cell growth and proliferation in cancer cells harboring this mutation. This inhibition is likely the mechanism behind the observed in vitro and in vivo anticancer efficacy. Further research is needed to fully elucidate the specific downstream effects and signaling pathways affected by this compound.

Q2: What is the structural basis for this compound's interaction with EGFRT790M/C797S?

A2: The research utilized high-resolution X-ray crystallography to determine the structure of this compound bound to EGFRT790M/C797S. [] This provides crucial information about the specific interactions between the drug molecule and the amino acids within the binding site of the mutant EGFR protein. Understanding these interactions is essential for structure-based drug design and for developing next-generation EGFRC797S inhibitors with improved potency and selectivity.

Q3: Has this compound shown any promising results in preclinical models?

A3: Yes, this compound demonstrated good in vitro and in vivo anticancer activity. [] The study specifically mentions its efficacy in a xenograft mouse model using BaF3 cells expressing the EGFR19D/T790M/C797S mutations. This indicates the compound's potential to inhibit tumor growth in a living organism, supporting further investigation of this compound as a potential therapeutic for EGFRC797S-driven cancers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。